[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate
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Overview
Description
TT-62 is a derivative of fluorodeoxyuridine monophosphate (FdUMP), which is an active metabolite of 5-fluorouracil (5-FU). It is primarily known for its potential use as an anticancer agent. TT-62 has shown superior efficacy compared to available 5-fluorouracil type anticancer agents and does not exhibit cross-tolerance with 5-fluorouracil .
Preparation Methods
The preparation of TT-62 involves the synthesis of fluorodeoxyuridine monophosphate derivatives. The synthetic route typically includes the esterification of 5-fluoro-2’-deoxyuridine with myristyl phosphate to form 5-fluoro-2’-deoxyuridine 5’-tetradecylphosphate sodium salt . The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
TT-62 undergoes various chemical reactions, including:
Oxidation: TT-62 can be oxidized to form different metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: TT-62 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
TT-62 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: TT-62 is used as a model compound to study the behavior of fluorinated pyrimidines and their derivatives.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: TT-62 is primarily researched for its anticancer properties.
Mechanism of Action
TT-62 exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, TT-62 disrupts DNA synthesis and induces cell death in rapidly dividing cancer cells. The molecular targets and pathways involved in this mechanism include the binding of TT-62 to the active site of thymidylate synthase, leading to the inhibition of its enzymatic activity .
Comparison with Similar Compounds
TT-62 is compared with other similar compounds, such as:
5-Fluorouracil (5-FU): TT-62 is an active metabolite of 5-fluorouracil and has shown superior efficacy and reduced cross-tolerance compared to 5-fluorouracil.
Fluorodeoxyuridine (FdUrd): TT-62 is a derivative of fluorodeoxyuridine monophosphate and shares similar anticancer properties.
TT-62 is unique due to its superior efficacy, reduced cross-tolerance with 5-fluorouracil, and its potential for oral administration, making it a promising candidate for anticancer therapy .
Properties
CAS No. |
86976-77-4 |
---|---|
Molecular Formula |
C23H40FN2O8P |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C23H40FN2O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29)/t19-,20+,21-/m0/s1 |
InChI Key |
IGXUBNSHRZHJRV-HBMCJLEFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H](C[C@H](O1)N2C=C(C(=O)NC2=O)F)O |
SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Synonyms |
tetradecyl 2'-deoxy-5-fluoro-5'-uridylate TT-62 |
Origin of Product |
United States |
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